molecular formula C17H27N5O2 B7062834 N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7062834
M. Wt: 333.4 g/mol
InChI Key: ZVMQEOGTTXRLGO-UHFFFAOYSA-N
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Description

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features both piperidine and pyrazole moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. Compounds containing these structures are often of significant interest in medicinal chemistry due to their potential biological activities .

Properties

IUPAC Name

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-13(23)21-9-4-5-14(12-21)11-18-17(24)22-10-3-2-6-16(22)15-7-8-19-20-15/h7-8,14,16H,2-6,9-12H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMQEOGTTXRLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(=O)N2CCCCC2C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates separately, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or amination reactions . The pyrazole ring can be formed via cycloaddition reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput methods and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-3-yl)piperidine-1-carboxamide
  • **N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Uniqueness

N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

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